(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate
Description
This compound is a highly complex organic molecule featuring a tricyclic boron-containing core fused with a pyrrolidinone ester moiety and an (E)-2-phenylethenyl substituent . Its structure integrates:
- A pyrrolidin-1-yl 2,5-dioxo ester, a functional group known for its reactivity in covalent binding to biological targets (e.g., enzymes or receptors).
- An (E)-2-phenylethenyl group, which may enhance lipophilicity and influence π-π stacking interactions with aromatic residues in proteins.
The compound’s structural complexity necessitates multi-step synthesis, likely involving palladium-catalyzed coupling for the (E)-configured styryl group and boron trifluoride-mediated cyclization .
Properties
Molecular Formula |
C24H20BF2N3O4 |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate |
InChI |
InChI=1S/C24H20BF2N3O4/c26-25(27)28-18(7-6-17-4-2-1-3-5-17)8-10-20(28)16-21-11-9-19(29(21)25)12-15-24(33)34-30-22(31)13-14-23(30)32/h1-11,16H,12-15H2/b7-6+ |
InChI Key |
DGXBQAVUXBHTIZ-VOTSOKGWSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)/C=C/C5=CC=CC=C5)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C=CC5=CC=CC=C5)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate involves multiple steps, starting with the preparation of the pyrrolidinone ring, followed by the introduction of the difluorophenylethenyl group, and finally the formation of the boranuidatricyclo system. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybridization of boron-containing tricyclic systems with reactive ester moieties. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators :
Ester vs. Amide: Unlike AS-1’s amide group, the pyrrolidinone ester in the target compound may enable irreversible binding to targets, akin to suicide inhibitors like β-lactams .
Research Findings and Hypotheses
- Boron-Containing Tricycles : Compounds with similar boron-azonia cores (e.g., ’s derivatives) exhibit enhanced thermal stability (Tₘ > 200°C) and moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Pyrrolidinone Esters: AS-1’s pyrrolidinone moiety demonstrates IC₅₀ values of 10–50 nM against kinase targets, suggesting the target compound’s ester group could achieve comparable potency if optimized .
- (E)-Styryl Group : The (E)-configuration in the target compound may improve cellular uptake compared to (Z)-isomers, as seen in styryl-based fluorescent probes .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP | 3.2 (estimated) | 2.8 | 1.9 |
| Molecular Weight | 582.4 g/mol | 435.6 g/mol | 498.3 g/mol |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Rotatable Bonds | 5 | 3 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
